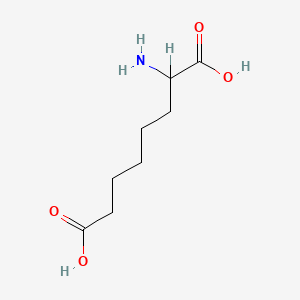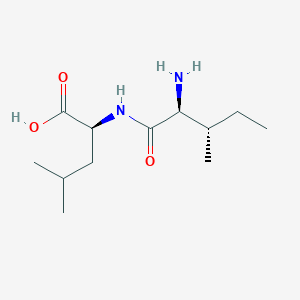
3-Brom-N-ethylbenzolsulfonamid
Übersicht
Beschreibung
3-bromo-N-ethylbenzenesulfonamide is a chemical compound with the molecular formula C8H10BrNO2S and a molecular weight of 264.14 . It is also known by other names such as N-Ethyl 3-bromobenzenesulfonamide and 3-bromo-N-ethylbenzene-1-sulfonamide .
Molecular Structure Analysis
The InChI code for 3-bromo-N-ethylbenzenesulfonamide is1S/C8H10BrNO2S/c1-2-10-13(11,12)8-5-3-4-7(9)6-8/h3-6,10H,2H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.
Wissenschaftliche Forschungsanwendungen
Synthese von Derivaten für die pharmazeutische Chemie
3-Brom-N-ethylbenzolsulfonamid: dient als Vorläufer bei der Synthese verschiedener Sulfonamidderivate. Diese Derivate werden auf ihre potenziellen pharmazeutischen Eigenschaften untersucht, insbesondere als antibakterielle Mittel . Das Bromatom in der Verbindung kann Substitutionsreaktionen eingehen, wodurch die Einführung von Pharmakophoren ermöglicht wird, die die antibakterielle Aktivität verbessern können.
Anwendungen in der analytischen Chemie
In der analytischen Chemie wurden Derivate von This compound als oxidierende Titriermittel eingesetzt. So bietet beispielsweise Natrium-N-brom-p-nitrobenzolsulfonamid, eine verwandte Verbindung, eine Methode zur direkten Titration verschiedener Substanzen, was einen einfachen und schnellen analytischen Ansatz ermöglicht.
Wirkmechanismus
Sulfonamides, which include 3-bromo-N-ethylbenzenesulfonamide, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria . This mechanism of action allows sulfonamides to inhibit bacterial growth.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
3-bromo-N-ethylbenzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves the binding of 3-bromo-N-ethylbenzenesulfonamide to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of 3-bromo-N-ethylbenzenesulfonamide on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 3-bromo-N-ethylbenzenesulfonamide has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it can modulate cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolic flux and energy production .
Molecular Mechanism
At the molecular level, 3-bromo-N-ethylbenzenesulfonamide exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit enzymes involved in the glycolytic pathway, thereby reducing the production of ATP . Additionally, 3-bromo-N-ethylbenzenesulfonamide can alter gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 3-bromo-N-ethylbenzenesulfonamide change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to 3-bromo-N-ethylbenzenesulfonamide has been associated with changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 3-bromo-N-ethylbenzenesulfonamide vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . For instance, high doses of 3-bromo-N-ethylbenzenesulfonamide have been associated with toxic effects, including liver and kidney damage . Threshold effects have also been observed, where a certain dosage is required to elicit a measurable response .
Metabolic Pathways
3-bromo-N-ethylbenzenesulfonamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For example, the compound has been shown to inhibit enzymes involved in the glycolytic pathway, leading to reduced glucose metabolism and energy production . Additionally, 3-bromo-N-ethylbenzenesulfonamide can affect the levels of various metabolites, further influencing metabolic flux .
Transport and Distribution
The transport and distribution of 3-bromo-N-ethylbenzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function.
Eigenschaften
IUPAC Name |
3-bromo-N-ethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-2-10-13(11,12)8-5-3-4-7(9)6-8/h3-6,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADIDEQQKAOBFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428432 | |
| Record name | 3-Bromo-N-ethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871269-07-7 | |
| Record name | 3-Bromo-N-ethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(1S,5R)-bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B1588268.png)







![Benzo[b]furan-3-ylacetyl chloride](/img/structure/B1588283.png)
